molecular formula C20H29N3O4 B2700024 N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide CAS No. 1014070-45-1

N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide

Cat. No.: B2700024
CAS No.: 1014070-45-1
M. Wt: 375.469
InChI Key: KTDKTSGZZLMTLJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H29N3O4 and its molecular weight is 375.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis of novel pyrazole derivatives, including compounds structurally related to N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide. These compounds demonstrated potential anti-inflammatory properties with minimal ulcerogenic activity. The synthesis pathway involved creating N-substituted pyrazole carboxamides with variations in the dimethoxyphenyl moiety, showcasing the versatility of pyrazole compounds in medicinal chemistry (El‐Hawash & El-Mallah, 1998).

  • Another research effort explored the crystal structure of a pyrazole-1-carboxamide derivative with a dimethoxyphenyl group. The study highlights the importance of structural analysis in understanding the molecular interactions and stability of pyrazole compounds, which is crucial for designing drugs with desired properties (Prabhuswamy et al., 2016).

Biological Activities and Applications

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, exhibiting structural similarities to this compound, were synthesized and tested for cytotoxic activities against various cancer cell lines. The study revealed potent cytotoxic effects, suggesting the potential application of these compounds in cancer therapy (Deady et al., 2003).

  • Research on 3a,4-dihydro-3H-indeno[1, 2-c]pyrazole-2-carboxamide analogues, similar in structure to the compound , demonstrated significant anticancer activity against a range of cancer cell lines. The molecular docking studies provided insights into the interaction mechanisms with biological targets, highlighting the potential for developing targeted cancer therapies (Ahsan, 2012).

  • Another study involving pyrazole-1-carboxamide derivatives showed promising antimicrobial activities. This suggests that compounds with the core structure of this compound may also possess antimicrobial properties, which could be explored further for potential applications in treating infections (Sharshira & Hamada, 2011).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-13(2)10-23-11-16(20(22-23)27-12-14(3)4)19(24)21-17-8-7-15(25-5)9-18(17)26-6/h7-9,11,13-14H,10,12H2,1-6H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDKTSGZZLMTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)OCC(C)C)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.